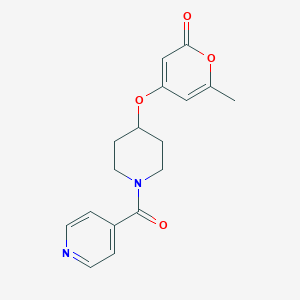

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, commonly known as INO-1001, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP). PARP is a family of enzymes that play an important role in DNA repair and cell survival. INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and inflammation.

Scientific Research Applications

Chemical Protection and Synthetic Applications

- 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) is highlighted for its acid lability, comparable to 4-methoxytetrahydropyran-4-yl (Mthp) protecting group, particularly under mild hydrolytic conditions. It exhibits remarkable stability even under more drastic conditions required for removing other protecting groups, making it a valuable entity in the synthesis of complex molecules (Reese, Serafinowska & Zappia, 1986).

Catalysis and Green Chemistry

- Isonicotinic acid demonstrates its dual role as a biological organocatalyst in the green synthesis of pyranopyrazoles. This process involves a one-pot, four-component condensation reaction, emphasizing the acid's efficacy and the method's environmental friendliness due to its solvent-free conditions (Zolfigol et al., 2013).

Medicinal Chemistry and Biological Applications

- The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation exhibits potential in insecticidal and antibacterial applications. This study underlines the synthesis method's efficiency and the biological relevance of the resultant compounds (Deohate & Palaspagar, 2020).

- N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides showcase significant antimicrobial activities, marking their importance in the development of new antimicrobial agents (Raval et al., 2009).

Nanotechnology and Material Science

- Cadmium coordination polymers with isonicotinate groups form diamondoid structures, offering insights into the design of nanoporous materials. This research provides a foundation for future studies on the structural dynamics and potential applications of such complex coordinated networks (Evans et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

The compound acts as a selective inhibitor of the c-KIT kinase . It has been reported to completely abolish the activity of ABL and FLT3 kinases, which are other important targets of clinically used c-KIT kinase inhibitors .

Biochemical Pathways

The compound effectively affects c-KIT-mediated signaling pathways . The inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The compound has shown acceptable bioavailability (36%) . This property is crucial for its efficacy, as it determines the extent and rate at which the compound reaches its site of action.

Result of Action

The compound displays great antiproliferative efficacy against GIST cell lines . It has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .

properties

IUPAC Name |

6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIFRBNIUDNCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)

![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2823780.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)